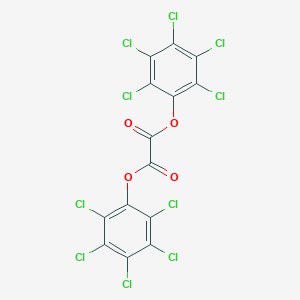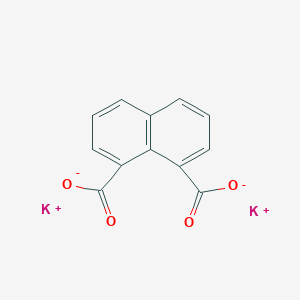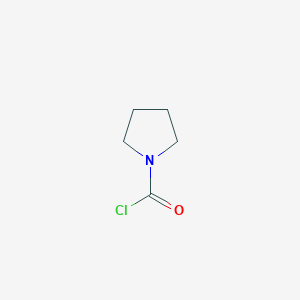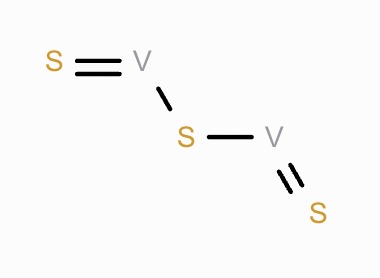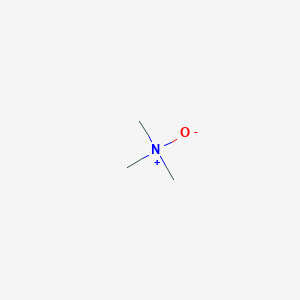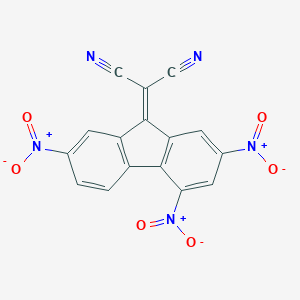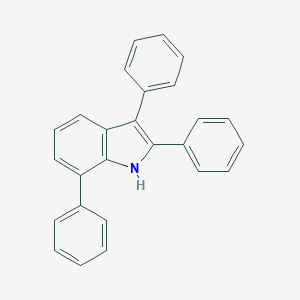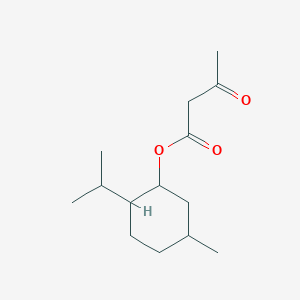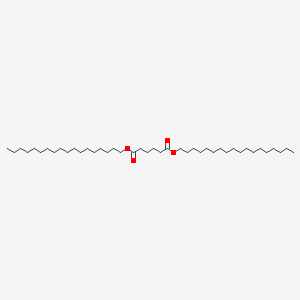
Dioctadecyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctadecyl adipate (DOA) is a synthetic compound that belongs to the family of adipic acid esters. DOA is widely used in various industrial applications such as plasticizers, lubricants, and coatings. It is also used in the pharmaceutical industry as an excipient in drug formulations. DOA has been extensively studied for its chemical and physical properties, as well as its biological effects.
Mecanismo De Acción
The exact mechanism of action of Dioctadecyl adipate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and oxidative stress. Dioctadecyl adipate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
Dioctadecyl adipate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Dioctadecyl adipate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioctadecyl adipate has several advantages as a research tool. It is a stable and non-toxic compound that can be easily synthesized. It is also readily available and relatively inexpensive. However, one of the limitations of Dioctadecyl adipate is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Dioctadecyl adipate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Dioctadecyl adipate has been shown to have a protective effect on neurons and may have therapeutic potential in the treatment of Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a food additive. Dioctadecyl adipate has been shown to have antioxidant properties and may have potential as a natural preservative in food products.
Métodos De Síntesis
Dioctadecyl adipate can be synthesized by the reaction of adipic acid with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under reflux conditions with the removal of water as the byproduct. The resulting product is a clear, colorless liquid with a high boiling point.
Aplicaciones Científicas De Investigación
Dioctadecyl adipate has been extensively studied for its biological effects, particularly its anti-inflammatory and antioxidant properties. It has been shown to have a protective effect against oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. Dioctadecyl adipate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
1119-74-0 |
|---|---|
Nombre del producto |
Dioctadecyl adipate |
Fórmula molecular |
C42H82O4 |
Peso molecular |
651.1 g/mol |
Nombre IUPAC |
dioctadecyl hexanedioate |
InChI |
InChI=1S/C42H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
Clave InChI |
GYFBKUFUJKHFLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Otros números CAS |
1119-74-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



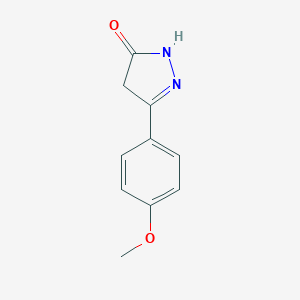
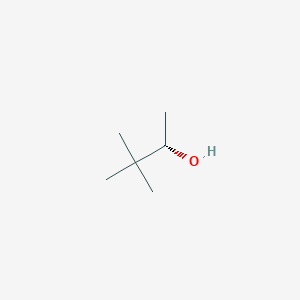
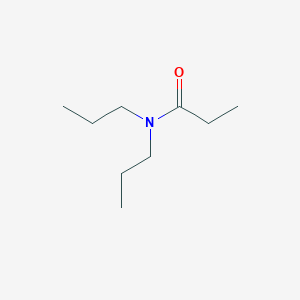
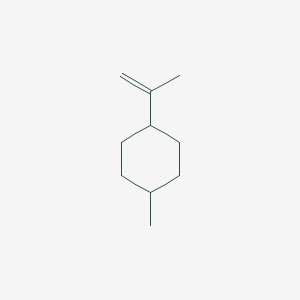
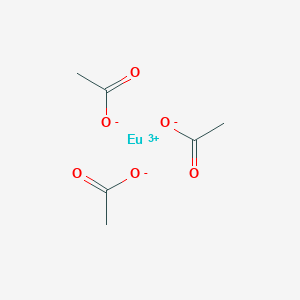
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
